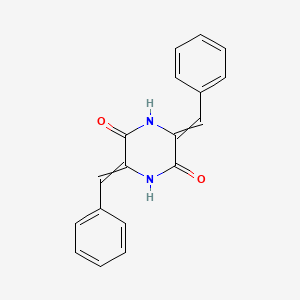
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one
Overview
Description
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one is a chemical compound with the molecular formula C18H14N2O2 It belongs to the class of 2,5-dioxopiperazines, which are cyclic dipeptides This compound is known for its unique structure, which includes two benzylidene groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be synthesized through the condensation of 2,5-dioxopiperazine with benzaldehyde. The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the condensation process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.
Chemical Reactions Analysis
Types of Reactions
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one undergoes various chemical reactions, including:
Condensation Reactions: It is formed through the condensation of 2,5-dioxopiperazine with benzaldehyde.
Addition Reactions: It reacts with Grignard reagents to give 1,4-addition products.
Common Reagents and Conditions
Condensation Reactions: Benzaldehyde and a base (e.g., sodium hydroxide) under reflux conditions.
Addition Reactions: Grignard reagents under controlled conditions.
Major Products Formed
Condensation Reactions: this compound.
Addition Reactions: 1,4-addition products with Grignard reagents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an anthelmintic agent, exhibiting activity against certain parasitic worms.
Medicine: Its derivatives have been explored for their potential therapeutic properties.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of (3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one involves its interaction with molecular targets and pathways. For example, its anthelmintic activity is believed to be due to its ability to interfere with the metabolic processes of parasitic worms . The compound may act as a prodrug, converting into an active form that exerts its effects on the target organisms.
Comparison with Similar Compounds
(3Z,6Z)-5-hydroxy-3,6-bis(phenylmethylidene)-1H-pyrazin-2-one can be compared with other similar compounds, such as:
2,5-Dioxopiperazine: The parent compound, which lacks the benzylidene groups.
3,6-Dibenzyl-2,5-dioxopiperazine: A similar compound with benzyl groups instead of benzylidene groups.
Properties
IUPAC Name |
3,6-dibenzylidenepiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17-15(11-13-7-3-1-4-8-13)19-18(22)16(20-17)12-14-9-5-2-6-10-14/h1-12H,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSUEJIDSYCCLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















